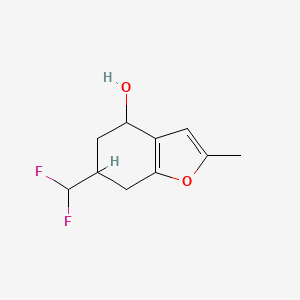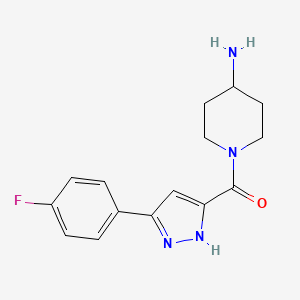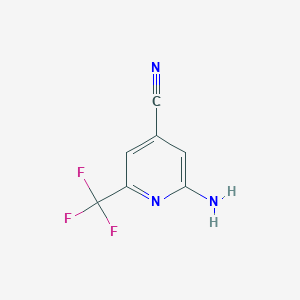
2-Amino-6-(trifluoromethyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to an isonicotinonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for 2-Amino-6-(trifluoromethyl)isonicotinonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-Amino-6-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
2-Amino-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinonitrile involves its interaction with molecular targets and pathways. For example, derivatives of this compound have been studied as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function . These compounds act by binding to specific sites on the enzyme, blocking its activity and inhibiting viral replication.
相似化合物的比较
Similar Compounds
- 2-Trifluoromethyl-isonicotinonitrile
- 2-Amino-6-(trifluoromethyl)nicotinic acid
- 2-Amino-6-(trifluoromethyl)nicotinic acid derivatives
Uniqueness
2-Amino-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC 名称 |
2-amino-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(3-11)2-6(12)13-5/h1-2H,(H2,12,13) |
InChI 键 |
YNCSUEJINXCKST-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
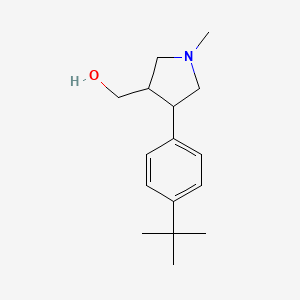

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
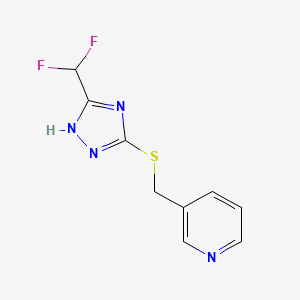
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
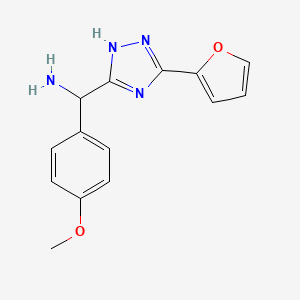


![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
